[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether
Overview
Description
[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether typically involves multiple steps, starting with the preparation of the core triazolo[3,4-b][1,3,4]thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azepane moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the 4-methylphenyl ether group through etherification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated reagents, strong acids or bases; varying temperatures and solvents depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyls, or aryls .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent .
Medicine: In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for treating various diseases, including its role as an inhibitor of specific enzymes or receptors .
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including durability, flexibility, and resistance to environmental factors .
Mechanism of Action
The mechanism of action of [3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the core triazolo[3,4-b][1,3,4]thiadiazole structure but differ in the substituents attached to the ring.
Azepane derivatives: Compounds containing the azepane ring structure, which may have different functional groups attached.
Phenyl ether derivatives: Compounds with the phenyl ether moiety, varying in the substituents on the phenyl ring .
Uniqueness: The uniqueness of [3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether lies in its combination of the triazolo[3,4-b][1,3,4]thiadiazole core, azepane moiety, and phenyl ether group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-14-6-8-15(9-7-14)24-13-17-21-23-16(19-20-18(23)25-17)12-22-10-4-2-3-5-11-22/h6-9H,2-5,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGBMZNHLJHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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